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Compound of Interest

Compound Name: Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Methyl 3-hydroxy-2-nitrobenzoate (CsH7NOs), a valuable intermediate in organic synthesis.
Due to the limited availability of a complete public experimental dataset for this specific
compound, this document presents a comprehensive analysis based on data from structurally
related isomers and compounds, alongside theoretical predictions. This guide is intended to
assist researchers in the identification, characterization, and quality control of Methyl 3-
hydroxy-2-nitrobenzoate.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for Methyl 3-
hydroxy-2-nitrobenzoate and its close isomer, Methyl 2-hydroxy-3-nitrobenzoate, for
comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR)
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Predicted Chemical
Shift (8, ppm) for

Coupling Constant

Assignment Multiplicity
Methyl 3-hydroxy-2- (J, Hz)
nitrobenzoate
OCHs 3.9-4.0 Singlet (s) N/A
Ar-H 7.2-8.2 Multiplet (m) ~7-9
OH 5.0 - 6.0 (broad) Singlet (s) N/A

13C NMR (Carbon NMR)

Predicted Chemical Shift (8, ppm) for Methyl

Assignment ,
3-hydroxy-2-nitrobenzoate
C=0 (Ester) 165-170
Ar-C (Aromatic) 115-150
OCHs 52-54
Table 2: Infrared (IR) Spectroscopy Data
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Expected Absorption Range
Functional Group (cm~1) for Methyl 3-hydroxy-
2-nitrobenzoate

Observed Peaks for Methyl
2-hydroxy-3-nitrobenzoate
(Isomer)

O-H Stretch (Phenol) 3200 - 3600 (broad)

Data not available

C-H Stretch (Aromatic) 3000 - 3100

Data not available

C-H Stretch (Aliphatic, -OCHs) 2850 - 3000

Data not available

C=0 Stretch (Ester) 1700 - 1730

Data not available

N=0O Stretch (Nitro group,

) 1510 - 1560 Data not available
asymmetric)
N=0O Stretch (Nitro group, )
) 1340 - 1380 Data not available
symmetric)
C-O Stretch (Ester) 1200 - 1300 Data not available

Table 3: Mass Spectrometry (MS) Data

Expected m/z Peaks for
Technique Methyl 3-hydroxy-2-
nitrobenzoate

Observed m/z Peaks for
Methyl 2-hydroxy-3-
nitrobenzoate (Isomer)[1]

[M]*: 197, [M-OCHs]*: 166, [M-
Electron lonization (EI) NOz]*: 151, [M-COOCHs]*:
138

197, 166, 165

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. These are based on standard methodologies used for similar aromatic

compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Methyl 3-hydroxy-2-nitrobenzoate is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a 5 mm NMR
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tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( =
0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300-600 MHz for *H and 75-150 MHz for 13C.

» 1H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a
spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-5 seconds,
and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is
used. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 90°, a
relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to
obtain an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)
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o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion, or through a chromatographic separation technique such as Gas Chromatography
(GC) or Liquid Chromatography (LC).

« lonization: Electron lonization (El) is a common technique for this type of molecule. In El, the
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
3-hydroxy-2-nitrobenzoate.

Spectroscopic Analysis Data Processing & Interpretation
[ Mass Spectrometry -
gl (GC-MS or LC-MS) Ly Mass Spectrum
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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